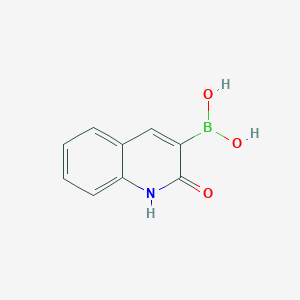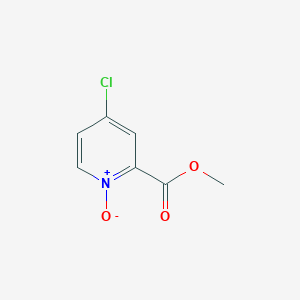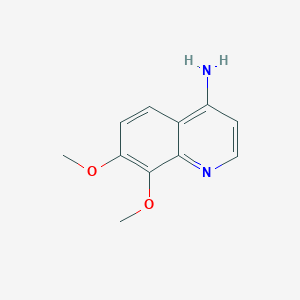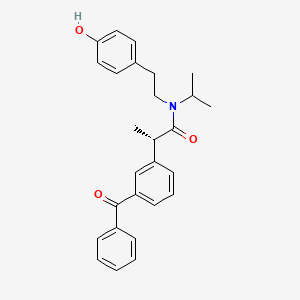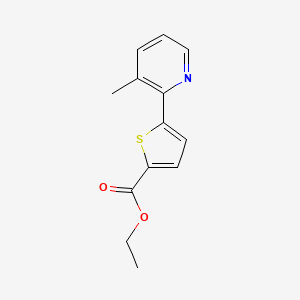
Ethyl 5-(3-Methylpyridin-2-yl)thiophene-2-carboxylate
Overview
Description
Ethyl 5-(3-Methylpyridin-2-yl)thiophene-2-carboxylate is a chemical compound with the molecular formula C13H13NO2S . It has a molecular weight of 247.32 . This compound is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, and Analytical studies .
Synthesis Analysis
The synthesis of Ethyl 5-(3-Methylpyridin-2-yl)thiophene-2-carboxylate and its derivatives often involves the reaction of enaminones with different nucleophiles and electrophiles . Enaminones are extremely stable species and form a versatile class of valuable precursors for the preparation of various classes of organic compounds . They can be attacked by a given nucleophile at two sites, C-3 (the dialkylaminoethylene group) and C-1 (the carbonyl group), with the reactivity order C-3 > C-1 . In addition, it can be attacked by an electrophile at C-2, oxygen, and/or nitrogen sites with reactivity order C-2 > N > O .Molecular Structure Analysis
The InChI code for Ethyl 5-(3-Methylpyridin-2-yl)thiophene-2-carboxylate is 1S/C13H13NO2S/c1-3-16-13(15)11-7-6-10(17-11)12-9(2)5-4-8-14-12/h4-8H,3H2,1-2H3 . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 5-(3-Methylpyridin-2-yl)thiophene-2-carboxylate include a molecular weight of 247.32 .Scientific Research Applications
Antimicrobial Applications
This compound has been found to have potential antimicrobial properties . In particular, certain derivatives of this compound have shown significant inhibitory effects against organisms such as B. subtilis, E. coli, P. vulgaris and S. aureus .
Antifungal Applications
Some derivatives of this compound have shown potent antifungal activity. Compounds 9, 12, and 19 were found to be more potent than the standard drug Amphotericin B against Aspergillus fumigates . Additionally, compound 12 exhibited higher activity than Amphotericin B against Syncephalastrum racemosum .
Antioxidant Properties
Thiophene derivatives, including this compound, have been found to exhibit antioxidant properties .
Anti-inflammatory Properties
Thiophene derivatives have also been found to have anti-inflammatory properties .
Antitubercular Activity
Thiophene derivatives have been found to exhibit antitubercular activity .
Antitumor Activity
Thiophene derivatives have been found to exhibit antitumor activities .
Use in Photonic Polymers
Thiophene derivatives are documented as chromophoric components for photonic polymers .
Use in Air Stable Semiconductors
Thiophene derivatives have been used in the development of air stable semiconductors .
Future Directions
The future directions in the research of Ethyl 5-(3-Methylpyridin-2-yl)thiophene-2-carboxylate and its derivatives could involve exploring their potential therapeutic applications further, given the promising pharmacological characteristics of thiophene derivatives . Additionally, the synthesis of new thiophene-containing compounds and the study of their biological activity could be another area of focus .
Mechanism of Action
Mode of Action
Like other thiophene derivatives, it may interact with various enzymes, receptors, or ion channels in the body, leading to changes in cellular functions .
Biochemical Pathways
Thiophene derivatives are known to exhibit a variety of properties and applications, including potential biological activities
Result of Action
The molecular and cellular effects of Ethyl 5-(3-Methylpyridin-2-yl)thiophene-2-carboxylate’s action are currently unknown. Some thiophene derivatives have been reported to exhibit antimicrobial activity , suggesting that this compound may also have similar effects. More research is needed to confirm this and to explore other potential effects.
properties
IUPAC Name |
ethyl 5-(3-methylpyridin-2-yl)thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c1-3-16-13(15)11-7-6-10(17-11)12-9(2)5-4-8-14-12/h4-8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPXOPWZJVANBER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(S1)C2=C(C=CC=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 2-[4-benzyl-2-(propan-2-yl)piperazin-1-yl]-5-nitrobenzoate](/img/structure/B1391793.png)


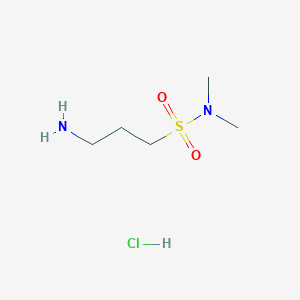
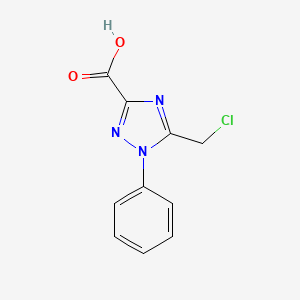
![ethyl 4-{[(4-chlorophenyl)methyl]amino}-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1391800.png)
